molecular formula C8H6FNO2 B154196 1-Fluoro-3-(2-nitrovinyl)benzene CAS No. 1979-49-3

1-Fluoro-3-(2-nitrovinyl)benzene

Cat. No.: B154196
CAS No.: 1979-49-3
M. Wt: 167.14 g/mol
InChI Key: NOXNBNYWEWJUTM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 169.14 g/mol. It is a yellowish liquid that has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-3-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or fluorine atom is replaced by other substituents.

Common reagents used in these reactions include potassium carbonate, phenols, and various reducing agents like hydrogen gas in the presence of a catalyst . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(2-nitrovinyl)benzene has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s nitro group and fluorine atom play crucial roles in its reactivity, influencing the formation of intermediates and the overall reaction pathway . The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

1-Fluoro-3-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:

  • 1-Fluoro-2-nitrobenzene
  • 1-Fluoro-4-nitrobenzene
  • 1-Fluoro-3-nitrobenzene

These compounds share similar structural features but differ in the position of the nitro group and the presence of additional substituents.

Properties

IUPAC Name

1-fluoro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXNBNYWEWJUTM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-84-0
Record name 705-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-3-(2-nitrovinyl)benzene
Reactant of Route 2
1-Fluoro-3-(2-nitrovinyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-3-(2-nitrovinyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.